molecular formula C19H17F2N5O2S B6529070 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946274-42-6

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6529070
CAS No.: 946274-42-6
M. Wt: 417.4 g/mol
InChI Key: CBWRFRXAXMFJOY-UHFFFAOYSA-N
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Description

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves several steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyridin-3-yl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridin-3-yl group to the pyridazine core.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
  • 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

Uniqueness

Compared to similar compounds, 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl group and the difluorobenzenesulfonyl moiety provides unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2S/c20-15-3-5-18(16(21)12-15)29(27,28)26-10-8-25(9-11-26)19-6-4-17(23-24-19)14-2-1-7-22-13-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRFRXAXMFJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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